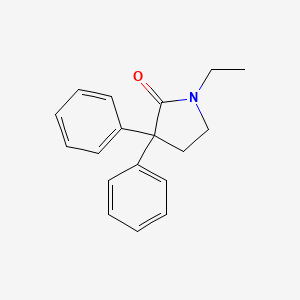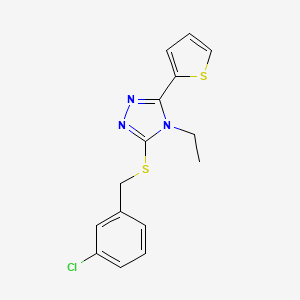![molecular formula C12H21NO4 B12013055 Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate CAS No. 64744-51-0](/img/structure/B12013055.png)
Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate is an organic compound with the molecular formula C12H21NO4. It is a cyclohexyl derivative with a methoxycarbonyl group and an amino group attached to the cyclohexane ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexylamine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl {[(2-(4-morpholinyl)ethyl]amino}acetate
- Ethyl {[(1-hydroxycyclohexyl)methyl]amino}(phenyl)acetate hydrochloride
- 2-(Benzhydryloxy)-1-[(2,6-dimethyl-1-piperidinyl)methyl]ethyl acetate hydrochloride
Uniqueness
Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl ring with methoxycarbonyl and amino groups makes it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
64744-51-0 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 2-[1-[(methoxycarbonylamino)methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C12H21NO4/c1-16-10(14)8-12(6-4-3-5-7-12)9-13-11(15)17-2/h3-9H2,1-2H3,(H,13,15) |
Clé InChI |
XBCUTKBYIBLQDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CCCCC1)CNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



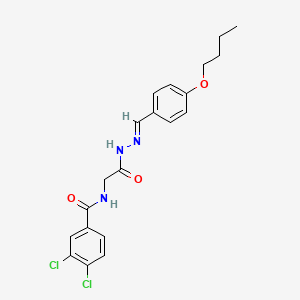
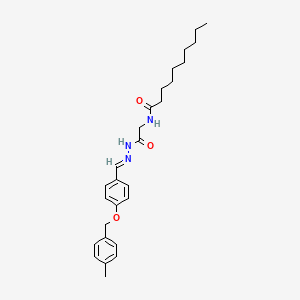
![N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012993.png)
![ethyl N-[(4-butoxyphenyl)methylamino]carbamate](/img/structure/B12012999.png)
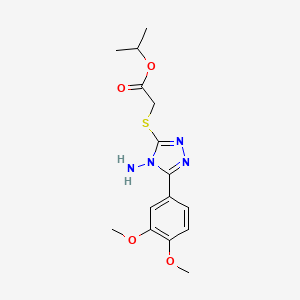
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)
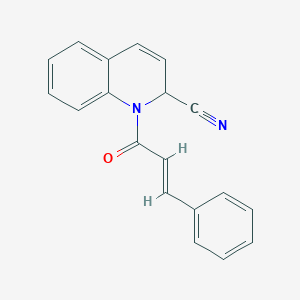
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12013057.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)

